molecular formula C12H15NO3 B12891730 5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazole-4-carboxylic acid CAS No. 89724-36-7

5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B12891730
CAS No.: 89724-36-7
M. Wt: 221.25 g/mol
InChI Key: WQFDOJFIUMZDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation of β-hydroxy amides to oxazolines, followed by oxidation to oxazoles using manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing manganese dioxide, which facilitates the oxidation of oxazolines to oxazoles under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, room temperature.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Palladium catalysts, elevated temperatures.

Major Products

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxazole compounds.

Scientific Research Applications

5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable bioactive compounds makes it a valuable scaffold in drug development and materials science.

Properties

CAS No.

89724-36-7

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H15NO3/c1-8-9(10(14)15)13-11(16-8)12(2)6-4-3-5-7-12/h3-4H,5-7H2,1-2H3,(H,14,15)

InChI Key

WQFDOJFIUMZDFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2(CCC=CC2)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.